molecular formula C7H10ClN3O2 B2471362 (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2378503-38-7

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2471362
CAS No.: 2378503-38-7
M. Wt: 203.63
InChI Key: PSLKMRACXFQKCU-KNCHESJLSA-N
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Description

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group, forming a hydrochloride salt. Its structure imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Triazole Group:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving Grignard reagents or organolithium compounds.

    Hydrochloride Salt Formation: The final step involves converting the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

(1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects depends on its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the triazole and carboxylic acid groups.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes.

Comparison with Similar Compounds

    (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a different triazole isomer.

    (1R,3r)-3-(4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid hydrochloride: Another isomer with the triazole group in a different position.

Uniqueness:

    Structural Features: The specific positioning of the triazole ring and carboxylic acid group in (1R,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid hydrochloride imparts unique chemical properties.

    Reactivity: Differences in reactivity and interaction with biological targets compared to its isomers and analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-6(2-5)10-3-8-9-4-10;/h3-6H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLKMRACXFQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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